2-Pentylnonan-1-amine
Description
2-Pentylnonan-1-amine is a branched aliphatic primary amine with the molecular formula $ \text{C}{14}\text{H}{31}\text{N} $. Its structure consists of a nonane backbone (9-carbon chain) with a pentyl group attached to the second carbon and an amine group at the terminal position (Figure 1).
Properties
Molecular Formula |
C14H31N |
|---|---|
Molecular Weight |
213.4 g/mol |
IUPAC Name |
2-pentylnonan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13,15H2,1-2H3 |
InChI Key |
YAQAKQBMSVHFHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)CN |
Canonical SMILES |
CCCCCCCC(CCCCC)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-pentylnonan-1-amine with other amines based on molecular structure, physicochemical properties, and applications.
2-Propen-1-amine (Allylamine)
- Molecular Formula : $ \text{C}3\text{H}7\text{N} $ .
- Structure : A short-chain unsaturated amine with a terminal amine group and a double bond.
- Properties : Lower molecular weight (57.10 g/mol), higher water solubility due to polarity, and a boiling point of ~53°C. Allylamine is highly reactive, participating in polymerization and serving as a precursor to pharmaceuticals (e.g., antifungal agents) .
- Safety : Requires stringent handling due to acute toxicity; inhalation or skin contact necessitates immediate medical intervention .
2-Buten-1-amine
- Molecular Formula : $ \text{C}4\text{H}9\text{N} $ .
- Structure : A four-carbon amine with a double bond at the second position.
- Properties : Molecular weight 71.12 g/mol, higher boiling point (~85–90°C) than allylamine. Its unsaturated structure enhances reactivity in conjugate addition reactions.
- Applications : Used in specialty chemical synthesis, though safety protocols emphasize respiratory and dermal protection .
2-Phenylpentan-1-amine
- Molecular Formula : $ \text{C}{11}\text{H}{17}\text{N} $ .
- Structure : Aromatic substitution on the second carbon of a pentane chain.
- Properties : The phenyl group increases hydrophobicity (logP ~2.5) and stabilizes the molecule via resonance. Such amines are intermediates in drug synthesis, particularly for central nervous system (CNS) agents .
2,2-Diphenylethan-1-amine
- Molecular Formula : $ \text{C}{14}\text{H}{15}\text{N} $ .
- Structure : Two phenyl groups on the second carbon of an ethane backbone.
- Applications : Widely used in pharmaceutical synthesis (e.g., antihistamines, antidepressants) and polymer chemistry due to its rigid, planar structure .
Comparative Analysis (Table 1)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₃₁N | 213.41 | Branched aliphatic chain | ~250–270 (est.) | Surfactants, agrochemical intermediates |
| 2-Propen-1-amine | C₃H₇N | 57.10 | Unsaturated (allyl group) | ~53 | Pharmaceuticals, polymers |
| 2-Buten-1-amine | C₄H₉N | 71.12 | Unsaturated (butenyl group) | ~85–90 | Specialty chemicals |
| 2-Phenylpentan-1-amine | C₁₁H₁₇N | 163.26 | Aromatic substitution | ~220–240 | CNS drug intermediates |
| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Rigid biphenyl structure | ~300–320 | Pharmaceuticals, polymers |
Estimated properties for this compound are extrapolated from aliphatic amine trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
